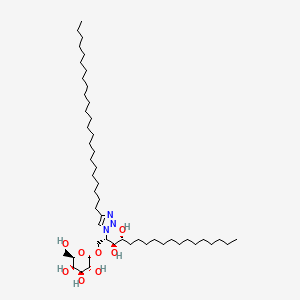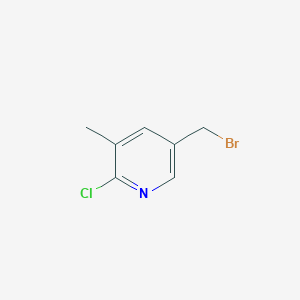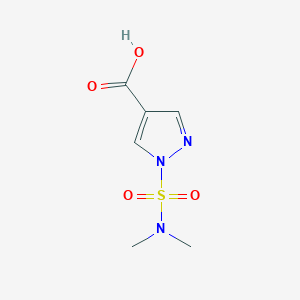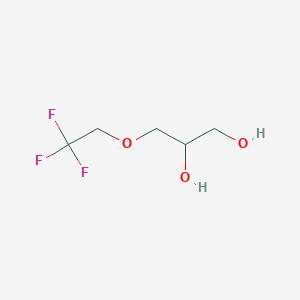
1-(3-Fluorophenyl)-3-(pyrrolidin-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Fluorophenyl)-3-(pyrrolidin-3-yl)urea is an organic compound that features a fluorinated phenyl group and a pyrrolidine ring connected via a urea linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorophenyl)-3-(pyrrolidin-3-yl)urea typically involves the following steps:
Formation of the Urea Linkage: The reaction between 3-fluoroaniline and isocyanate derivatives can form the urea linkage. This reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions. For instance, 3-fluorophenyl isocyanate can react with pyrrolidine in the presence of a base like triethylamine to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
1-(3-Fluorophenyl)-3-(pyrrolidin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, which may reduce the urea linkage to amine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Hydroxylated derivatives of the original compound.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
1-(3-Fluorophenyl)-3-(pyrrolidin-3-yl)urea has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Biological Studies: The compound can be used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Material Science: It may be utilized in the development of novel polymers and materials with specific electronic properties.
作用機序
The mechanism of action of 1-(3-Fluorophenyl)-3-(pyrrolidin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyrrolidine ring may contribute to the compound’s overall stability and bioavailability. The urea linkage can form hydrogen bonds with target proteins, facilitating strong and specific binding.
類似化合物との比較
Similar Compounds
1-(3-Chlorophenyl)-3-(pyrrolidin-3-yl)urea: Similar structure but with a chlorine atom instead of fluorine.
1-(3-Methylphenyl)-3-(pyrrolidin-3-yl)urea: Contains a methyl group instead of a fluorine atom.
1-(3-Bromophenyl)-3-(pyrrolidin-3-yl)urea: Features a bromine atom in place of fluorine.
Uniqueness
1-(3-Fluorophenyl)-3-(pyrrolidin-3-yl)urea is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and reactivity. Fluorine’s high electronegativity and small size can enhance the compound’s metabolic stability and binding affinity, making it a valuable candidate for drug development and other applications.
特性
分子式 |
C11H14FN3O |
|---|---|
分子量 |
223.25 g/mol |
IUPAC名 |
1-(3-fluorophenyl)-3-pyrrolidin-3-ylurea |
InChI |
InChI=1S/C11H14FN3O/c12-8-2-1-3-9(6-8)14-11(16)15-10-4-5-13-7-10/h1-3,6,10,13H,4-5,7H2,(H2,14,15,16) |
InChIキー |
XWJNXIMUNBPJQL-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1NC(=O)NC2=CC(=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1S,5R)-2-benzyl-2-azabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B12087750.png)



![(R)-N-[(R)-[2-[Di(adamantan-1-yl)phosphino]phenyl](naphthalen-1-yl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12087787.png)
![6'-Bromo-7'-fluoro-1'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione](/img/structure/B12087795.png)
![N-[(5-chloro-7-methylsulfonyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl]ethanamine;hydrochloride](/img/structure/B12087801.png)


![Butanedioic acid;[3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[5-[6-(trifluoromethyl)pyrimidin-4-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methanone](/img/structure/B12087814.png)


